![molecular formula C15H11NO2 B3052050 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one CAS No. 3813-93-2](/img/structure/B3052050.png)
2-(4-Hydroxy-phenyl)-1h-quinolin-4-one
Overview
Description
The compound “2-(4-Hydroxy-phenyl)-1h-quinolin-4-one” belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds usually involves the reaction of an appropriate aromatic amine with a diketone or a keto-acid . The specific synthesis pathway would depend on the exact substituents present on the quinoline ring .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-phenyl)-1h-quinolin-4-one” would consist of a quinoline ring system with a hydroxyphenyl group at the 2-position. The exact structure would depend on the specific orientation and configuration of these groups .Chemical Reactions Analysis
Quinolones are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution reactions . The presence of the hydroxyphenyl group may also allow for additional reactions, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxy-phenyl)-1h-quinolin-4-one” would depend on the specific structure of the compound. In general, quinolones are crystalline solids that are moderately soluble in water .Scientific Research Applications
Anticancer Potential
Quinolin-2-one derivatives, including 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one, have been investigated for their potential as anticancer agents. Studies have synthesized and characterized various derivatives and evaluated them for in vitro anticancer activity against specific cell lines such as K562 and Hep 3b. Some synthesized compounds showed promising anticancer activity, indicating the potential utility of these compounds in cancer treatment (Desai et al., 2017).
Cytostatic Properties
Research has also focused on the synthesis and characterization of chloro and dichloro derivatives of 3-hydroxyquinolin-4(1H)-ones, which include the study of their cytostatic properties. These studies contribute to the understanding of the biological and cytostatic activity of these compounds (Hradil et al., 2004).
Synthesis and Psychopharmacological Activity
The synthesis and evaluation of quinolin-2-one derivatives for psychopharmacological activity have been undertaken. This includes the synthesis of 4-hydroxy-1-phenyl/methyl-quinolin-2-(1H)-one derivatives and their testing for antidepressant activity. This research contributes to understanding the potential therapeutic applications of these compounds in mental health (de et al., 2019).
Antibacterial and Antifungal Activity
Studies have been conducted on the synthesis of 4-Hydroxy-1H-quinolin-2-ones derivatives and their screening for antibacterial and antifungal activities. This highlights the potential use of these compounds in treating bacterial and fungal infections (Reddy & Sreenivasulu, 2014).
Antimicrobial and Antimalarial Evaluation
Derivatives of 4-hydroxyquinolin-2(1H)-ones have been synthesized and screened for antimicrobial and in silico antimalarial activities. Some compounds showed potent antimalarial and considerable antimicrobial activity, indicating their potential use in treating these diseases (Sarveswari et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16-14/h1-9,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVMJUQDROCSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469725 | |
Record name | 2-(4-hydroxy-phenyl)-1h-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-phenyl)-1h-quinolin-4-one | |
CAS RN |
3813-93-2 | |
Record name | 2-(4-hydroxy-phenyl)-1h-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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